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molecular formula C12H12N2 B1594271 2-(4-Aminobenzyl)pyridine CAS No. 58498-12-7

2-(4-Aminobenzyl)pyridine

Cat. No. B1594271
M. Wt: 184.24 g/mol
InChI Key: UTLDQPSPINRRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06172061B2

Procedure details

A mixture of 2-(4-nitrobenzyl)pyridine (J. Chem. Soc., p549, 1929) (1.50 g) and 5% Pd-C (0.15 g) in ethanol (30 ml) was vigorously stirred under hydrogen atmosphere for 8 hours, and the Pd-C was filtered off. The filtrate was concentrated under reduced pressure, and the residue was separated and purified with column chromatography (ethyl acetate/hexane=1:1→2:1) to give 2-(4-aminobenzyl)-pyridine (1.09 g) as yellow oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:16]=[CH:15][C:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CC2=NC=CC=C2)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was vigorously stirred under hydrogen atmosphere for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the Pd-C was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated
CUSTOM
Type
CUSTOM
Details
purified with column chromatography (ethyl acetate/hexane=1:1→2:1)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC1=CC=C(CC2=NC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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